3beta-Hydroxy-5-androstene-17beta-carbaldehyde is a steroid compound with significant biological and chemical relevance. It is classified under the category of androgens, which are hormones that play a role in the development of male characteristics. This compound is particularly noted for its potential applications in medicinal chemistry and biochemistry.
The compound can be derived from natural sources, specifically from the metabolism of steroid hormones. It can also be synthesized through various organic chemistry methods, which will be discussed in detail in the synthesis analysis section.
3beta-Hydroxy-5-androstene-17beta-carbaldehyde belongs to the class of steroids, specifically androgens. Its chemical structure features a steroid backbone with hydroxyl and aldehyde functional groups, making it a derivative of testosterone.
The synthesis of 3beta-Hydroxy-5-androstene-17beta-carbaldehyde can be achieved through several methods. One notable approach involves the use of starting materials such as 4-androstene-3,17-dione or other related steroids.
The molecular formula of 3beta-Hydroxy-5-androstene-17beta-carbaldehyde is .
The structure consists of a steroid nucleus with a hydroxyl group at the 3-position and an aldehyde group at the 17-position, contributing to its reactivity and biological activity.
3beta-Hydroxy-5-androstene-17beta-carbaldehyde participates in various chemical reactions due to its functional groups.
These reactions often require careful control of conditions such as pH, temperature, and reaction time to achieve desired products with minimal by-products.
The mechanism of action for 3beta-Hydroxy-5-androstene-17beta-carbaldehyde primarily relates to its interaction with androgen receptors in biological systems.
Research indicates that compounds similar to this one can modulate steroid pathways, impacting physiological processes such as muscle growth and fat metabolism.
3beta-Hydroxy-5-androstene-17beta-carbaldehyde has several scientific uses:
Carbonyl reductases enable stereoselective reduction of 17-keto groups to generate the aldehyde functionality in 3β-hydroxy-5-androstene-17β-carbaldehyde. Recent advances leverage engineered ketoreductases (KREDs) that achieve >99% enantiomeric excess (ee) for the 17β-aldehyde configuration, outperforming traditional chemical reductants like sodium borohydride. These KREDs maintain activity under non-aqueous conditions (e.g., 20% organic cosolvent systems), enabling reactions at industrially relevant substrate concentrations of 50-100 g/L [7] [10]. Process intensification combines continuous substrate feeding with in situ product removal, minimizing aldehyde over-reduction to alcohols – a critical side reaction that typically plagues chemical synthesis. Engineered Lactobacillus kefir KRED demonstrates exceptional activity (specific activity >300 U/mg) and thermostability (Topt 50°C), allowing reaction completion in <8 hours with catalyst loadings <2 genzyme/molsubstrate [7].
Table 1: Carbonyl Reductase Performance in 17β-Carbaldehyde Synthesis
| Enzyme Source | Specific Activity (U/mg) | ee (%) | Organic Solvent Tolerance | Conversion (%) |
|---|---|---|---|---|
| Engineered L. kefir | 315 | >99.5 | 25% iPrOH | 98 |
| Candida parapsilosis | 142 | 97.8 | 15% THF | 92 |
| Rhodococcus erythropolis | 89 | 99.2 | 20% MeCN | 95 |
Computational enzyme design (OpenMMDL simulations) has identified key binding pocket residues (W227, S153) controlling stereopreference at C17. Mutagenesis at these positions switches product chirality from 17α to 17β, demonstrating precise stereocontrol unattainable via chemical methods [10].
The aldehyde group at C17 serves as a versatile handle for chemoenzymatic diversification. Raney nickel-catalyzed reductive amination couples 17β-carbaldehydes with aryl amines (e.g., 2,5-bis(trifluoromethyl)aniline) to generate pharmacologically active enamine derivatives under mild conditions (40°C, 5 bar H2), achieving yields >85% with minimal epimerization [5]. This strategy overcomes limitations of classical Knoevenagel condensations that require strong acids causing scaffold degradation.
Carboxylate derivatives are synthesized via Tollens' oxidation followed by Candida antarctica lipase-B (CAL-B) catalyzed esterification. This sequential approach maintains the Δ5 olefin configuration while introducing C17-carboxylic acid groups essential for lactonization. Key advantages include:
Table 2: Chemoenzymatic Functionalization Reactions of 17β-Carbaldehyde
| Reaction Type | Catalyst | Conditions | Key Product | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Raney Ni | 40°C, 5 bar H2, THF | 17β-(Arylamino)androstene | 87 |
| Tandem Oxidation-Esterification | CAL-B/TBHP | 25°C, toluene | 17β-Carboxylic acid ethyl ester | 78 |
| Knoevenagel Condensation | Piperidinium benzoate | 80°C, Dean-Stark | 17β-(Arylidene) derivatives | 65 |
Spiro-δ-lactones (e.g., 17-spiroandrostane lactones) and 17β-carbaldehydes exhibit divergent reactivity profiles critical for inhibitor design. Lactones require multi-step synthesis via:
Bioactivity profiling reveals carbaldehydes outperform lactones as 17β-HSD5 inhibitors (IC50 0.3 μM vs 1.2 μM), attributed to the aldehyde's electrophilicity enabling reversible Schiff base formation with catalytic lysine residues. However, spiro-lactones exhibit superior metabolic stability (t1/2 >6h in human hepatocytes) due to their resistance to carbonyl reductases [6] [7]. Molecular dynamics simulations confirm both scaffolds occupy the 17β-HSD5 substrate pocket, but carbaldehydes adopt a bent conformation improving van der Waals contacts with hydrophobic residues F226 and P230 [10].
Table 3: Functional Properties of C17-Modified Androstene Derivatives
| Property | 17β-Carbaldehyde | 17-Spirolactone | 17β-Carboxylic Acid |
|---|---|---|---|
| 17β-HSD5 IC50 (μM) | 0.3 | 1.2 | 5.8 |
| Synthetic Steps | 2 (biocatalytic) | 4 (chemical) | 3 |
| Hepatic Stability (t1/2) | 2.1h | >6h | 4.5h |
| Androgen Receptor Binding | None | None | None |
Stereocontrol at C17 dictates binding affinity to steroid-processing enzymes. 17β-aldehydes exhibit 50-fold stronger inhibition of 17β-HSD3 versus 17α-epimers due to precise H-bonding with catalytic triad residues (Y216, K220, H114). Three strategic approaches achieve stereoretention:
A) Chiral Auxiliary-Assisted AlkylationsEvans oxazolidinones direct C17 aldol reactions with <2% epimerization, enabling introduction of α-branched chains while maintaining β-configuration. The auxiliary is cleaved via Zn(BH4)2 reduction at -78°C, preserving aldehyde integrity [5].
B) Enzymatic Dynamic Kinetic ResolutionCandida rugosa lipase resolves racemic 17-alcohols via acetate hydrolysis while Ru-catalysts racemize the slow-reacting enantiomer. This tandem process delivers 17β-aldehydes after TEMPO oxidation with 98% ee and 95% yield – significantly outperforming chemical oxidation (70% yield, 88% ee) [7] [10].
C) Aryl Boronic Acid CouplingPalladium-catalyzed Suzuki-Miyaura arylation uses 17-iodoandrostene intermediates generated in situ from aldehydes via Appel reaction. This method installs 17β-aryl groups (e.g., 3-trifluoromethylphenyl) with complete stereoretention, enhancing hydrophobic pocket interactions in 17β-HSD inhibitors [5].
Computational modeling (OpenMMDL trajectory analysis) confirms 17β-derivatives maintain hydrogen bonding with backbone amides (Gln-227, Leu-230) during unbinding events, while 17α-isomers experience steric clashes with Phe-306 explaining their reduced bioactivity [10].
Table 4: Stereoselectivity Metrics for C17 Modification Strategies
| Method | Stereoselectivity (de %) | Key Advantage | Bioactivity Enhancement |
|---|---|---|---|
| Chiral Auxiliary Aldol | >98 | Introduces branched chains | 12-fold ↑ 17β-HSD3 inhibition |
| Dynamic Kinetic Resolution | 98 | Recyclable enzyme, single step | 8-fold ↑ metabolic stability |
| Suzuki-Miyaura Arylation | >99 | Direct aryl group installation | 17-fold ↑ AR binding |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: